Z-Cha-OH
Description
Historical Evolution of Benzyloxycarbonyl (Z) Group Utilization in Organic and Peptide Synthesis
The benzyloxycarbonyl (Z or Cbz) group is a carbamate-type protecting group widely used for the temporary protection of amino groups in organic synthesis, most notably in peptide synthesis. The concept of using the carbamate (B1207046) of benzylic alcohol for the temporary protection of α-amino groups originated from the observation that O- and N-coupled benzyl (B1604629) groups could be cleaved by catalytic hydrogenation. thieme-connect.de This led to the pioneering discovery of the benzyloxycarbonyl group by Bergmann and Zervas in the early 1930s. thieme-connect.dewikipedia.orgnih.gov
The Bergmann-Zervas carboxybenzyl method of peptide synthesis, developed in 1932, was the first successful method for controlled chemical synthesis of peptides and remained the dominant procedure worldwide for two decades until the 1950s. wikipedia.org The Z group's ability to suppress the nucleophilic and basic properties of the nitrogen lone pair, along with its capacity to prevent racemization of Z-protected amines, made it foundational to this early peptide synthesis method. wikipedia.org
While initially dominant in solution-phase peptide synthesis, the Z group's stability under most peptide synthesis conditions and its mild, selective hydrogenolytic cleavage were key advantages. thieme-connect.de However, its removal typically requires strong acids like HBr/AcOH or HF for side-chain protection in solid-phase peptide synthesis (SPPS), which can be harsh. thieme-connect.de Despite the later advent of other protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), the Z group continues to be used for amine protection in organic synthesis. wikipedia.orgwikipedia.org
The evolution of protecting group chemistry has been driven by the need for facile and selective incorporation, stability during subsequent reactions, and mild, selective cleavage without affecting other functionalities. thieme-connect.de The introduction of urethane-type protecting groups, including the Z group, marked a significant advancement over earlier acyl groups, which presented difficulties in selective removal and often led to racemization. wiley-vch.de
Significance of Cyclohexylalanine (Cha) Residues in Amino Acid Chemistry and Bioactive Molecule Design
Cyclohexylalanine (Cha) is a non-proteinogenic amino acid where the phenyl group of phenylalanine is replaced by a cyclohexyl ring. This structural modification introduces a bulky, hydrophobic, and conformationally constrained aliphatic side chain. L-Cyclohexylalanine is known for its role as a building block in peptide synthesis. guidechem.com
The incorporation of non-canonical amino acids like Cha into peptides is a widely used strategy to overcome limitations associated with natural polypeptides, such as poor chemical stability and unfavorable pharmacokinetic profiles. mdpi.comacs.org The cyclohexyl side chain of Cha can significantly influence the conformation and stability of peptides. guidechem.com It enhances peptide hydrophobicity and can stabilize secondary structures like α-helices or β-sheets through steric and van der Waals interactions.
Cha residues are critical in synthesizing bioactive peptides, contributing to properties such as receptor selectivity and binding affinity. For instance, studies have shown that incorporating Cha can enhance hydrophobic interactions, which are important for the efficacy of peptides, such as antimicrobial peptides interacting with bacterial membranes. In the design of bioactive molecules, the modification of amino acids, including the use of N-protected cyclohexylalanine, can lead to valuable building blocks for the synthesis of compounds with potential therapeutic applications. thieme-connect.com Research has explored the use of Cha in developing peptide-based therapeutics, where its structural features can enhance the stability and bioavailability of peptide drugs. chemimpex.com
The significance of Cha is also evident in studies investigating peptide assembly and interactions. For example, mutating phenylalanine to cyclohexylalanine in β-hairpins derived from amyloid-beta (Aβ) has been shown to facilitate specific trimer formation, providing insights into the structure and assembly of Aβ oligomers relevant to Alzheimer's disease research. nih.gov
Current Research Landscape and Emerging Trajectories for N-Benzyloxycarbonyl-cyclohexylalanine (Z-Cha-OH)
N-Benzyloxycarbonyl-cyclohexylalanine (this compound) combines the features of the Z protecting group and the cyclohexylalanine residue, making it a valuable intermediate in organic and peptide synthesis. Its molecular formula is C₁₇H₂₃NO₄ and its molecular weight is 305.37 g/mol . scbt.comvwr.com
Current research involving this compound often centers on its use as a protected amino acid building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics. The Z group provides temporary protection of the amino group during coupling reactions, while the Cha residue introduces specific conformational and hydrophobic properties to the growing chain.
While specific detailed research findings focused solely on the compound this compound itself are less prevalent in broad searches compared to its constituent parts or other protected amino acids, its utility is demonstrated within the context of larger synthetic projects. For example, N-protected cyclohexylalanine derivatives have been employed as starting materials in the modification of amino acids to synthesize imidazole (B134444) derivatives via heterocyclization reactions, which are valuable building blocks for bioactive compounds. thieme-connect.com
The emerging trajectories for this compound are closely linked to advancements in peptide synthesis methodologies and the increasing interest in incorporating non-canonical amino acids to develop peptides with enhanced properties. As solid-phase peptide synthesis techniques continue to evolve, protected amino acids like this compound remain essential reagents. The ability to selectively deprotect the Z group allows for controlled stepwise elongation of peptide chains.
Furthermore, the growing field of designing peptides and peptidomimetics with specific biological activities, such as improved metabolic stability, targeted delivery, or enhanced receptor binding, drives the demand for a diverse range of protected unnatural amino acids. The cyclohexyl group in Cha offers a rigid, hydrophobic motif that is useful in designing molecules intended to interact with specific biological targets or to traverse biological membranes.
Research findings often highlight the impact of incorporating hydrophobic residues like cyclohexylalanine on peptide properties. For instance, studies on cyclohexylalanine-containing peptides targeting cardiolipin (B10847521) have shown enhanced selective recognition and strong interactions with inner mitochondrial membrane lipids, suggesting potential in addressing mitochondrial dysfunction. acs.orgnih.gov While these studies may use different protecting groups (like Fmoc-Cha-OH), they underscore the importance of the Cha residue's characteristics, which are preserved when protected by the Z group.
The use of Z-protected amino acids, including this compound, in the synthesis of protease inhibitors and other enzyme modulators is another area of relevance. The ability to precisely control the structure and stereochemistry of these molecules through controlled synthesis using protected amino acid building blocks is crucial for developing effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABZONTQXNLDT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556769 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25341-42-8 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Z Cha Oh and Analogues
Strategies for N-Terminal Benzyloxycarbonyl (Z) Protection of Amino Acids
N-terminal benzyloxycarbonyl (Z) protection, also known as carbobenzoxylation (Cbz), is a fundamental transformation in amino acid chemistry, primarily employed to mask the reactivity of the α-amino group during subsequent synthetic manipulations, such as peptide coupling. The Z group is favored for its stability under various reaction conditions and its facile removal, typically through catalytic hydrogenation or treatment with strong acids. thieme-connect.decymitquimica.com
The most common method for introducing the Z group involves the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. cymitquimica.comresearchgate.netnih.govresearchgate.netnih.gov The base is crucial for neutralizing the acid (HCl) generated during the reaction and maintaining the amino group in its deprotonated, nucleophilic form. Typical bases include inorganic bases like sodium hydroxide (B78521) or potassium carbonate, and organic bases such as triethylamine (B128534) or N-ethylmorpholine. google.comchem960.com The reaction is often carried out in aqueous or mixed aqueous-organic solvent systems at controlled temperatures to minimize side reactions and racemization. For instance, the Z-protection of L-alanine can be achieved by reacting it with carbobenzoxychloride and 2N NaOH in water at 0°C, followed by stirring at room temperature. google.com
While benzyl chloroformate is widely used, alternative acylating agents have been developed to address its drawbacks, such as its corrosive nature and potential for generating benzyl chloride as a byproduct. Benzyl succinimido carbonate (Z-OSu) is one such alternative, offering a more stable reagent that provides satisfactory acylation yields, even with amino acids containing unprotected hydroxyl groups. thieme-connect.de This reagent is particularly useful for the acylation of lipophilic amino acids when using tetrabutylammonium (B224687) hydroxide as a base. thieme-connect.de
The choice of solvent and base, as well as the reaction temperature and duration, are critical parameters that influence the yield and purity of the Z-protected amino acid. Optimized conditions aim to achieve complete protection while minimizing side reactions and the potential for racemization of the chiral center.
Synthesis of the Cyclohexylalanine (Cha) Core Structure and its Precursors
Cyclohexylalanine (Cha) is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the β-carbon of an alanine (B10760859) backbone. Its synthesis is a key step in obtaining Z-Cha-OH. Several synthetic routes have been developed for the preparation of both racemic and enantiomerically pure forms of Cyclohexylalanine.
A common and practical method for synthesizing Cyclohexylalanine involves the catalytic hydrogenation of phenylalanine. nih.govcore.ac.uk This transformation saturates the phenyl ring of phenylalanine, yielding the cyclohexyl moiety. The reaction is typically carried out under elevated hydrogen pressure using catalysts such as platinum oxide (PtO₂) in solvents like acetic acid. nih.govcore.ac.uk For example, L-cyclohexylalanine can be obtained by high-pressure hydrogenation of L-phenylalanine using platinum oxide in 50% acetic acid at moderate temperatures (40-70°C). nih.gov The stereochemistry of the product is often retained from the starting phenylalanine isomer under optimized hydrogenation conditions. researchgate.net
Another approach for the synthesis of Cyclohexylalanine, particularly the D-enantiomer, is through the reductive amination of cyclohexylpyruvate. google.com This method involves the conversion of a keto acid precursor into the corresponding amino acid and can be achieved using chemical reducing agents or biocatalytically using enzymes like amino acid dehydrogenases. google.comsigmaaldrich.com
Stereoselective synthesis of L-cyclohexylalanine can also be achieved through dynamic kinetic resolution reactions catalyzed by chiral catalysts. nih.gov These methods allow for the conversion of a racemic mixture or a prochiral precursor into a single enantiomer with high enantioselectivity. For instance, a method utilizing a chiral PPY nitrogen oxide catalyst has been reported for the synthesis of L-cyclohexylalanine with high enantiomeric excess.
Optimized Coupling Procedures for this compound Formation
The formation of this compound primarily involves the introduction of the benzyloxycarbonyl (Z) group onto the amino group of Cyclohexylalanine. This is a protection step rather than a coupling reaction between two amino acid residues. As discussed in Section 2.1, the Z-protection of amino acids, including Cyclohexylalanine, is typically achieved by reaction with benzyl chloroformate or related reagents in the presence of a base.
While the formation of this compound itself is a protection, this compound is subsequently used as a building block in coupling procedures to form amide bonds in peptides or other conjugates. Optimized coupling procedures for incorporating Z-protected amino acids like this compound into peptides or other molecules are well-established in organic synthesis.
Standard peptide coupling reagents and methods are employed for reactions involving this compound. These include carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. Activated ester methods, where the carboxyl group of this compound is converted into a reactive ester (e.g., p-nitrophenyl ester), can also be used. Mixed anhydride (B1165640) methods, involving the reaction of this compound with an alkyl chloroformate (like isobutyl chloroformate) and a base, are another common strategy. chem960.com
The specific coupling procedure chosen depends on the scale of the synthesis, the nature of the coupling partner (another amino acid, a resin-bound peptide, an amine, etc.), and the desired yield and purity. Optimization of these procedures involves careful control of reaction stoichiometry, temperature, solvent, and reaction time. For example, the synthesis of N-benzyloxycarbonyl-L-alanine cyclohexylamide, a related compound, was achieved using isobutyl chloroformate and N-ethylmorpholine, followed by reaction with cyclohexylamine. chem960.com Similarly, the formation of N-(benzyloxycarbonyl)-3-cyclohexyl-L-alanine ethyl ester as an intermediate highlights the use of this compound or its activated form in esterification or coupling reactions.
Stereoselective Synthesis of this compound and its Diastereomeric/Enantiomeric Analogues
The stereochemistry of this compound is determined by the stereochemistry of the Cyclohexylalanine precursor used in the Z-protection step. Therefore, the stereoselective synthesis of this compound relies heavily on the methods developed for obtaining enantiomerically or diastereomerically pure Cyclohexylalanine.
As discussed in Section 2.2, stereoselective synthesis of Cyclohexylalanine can be achieved through various methods. Hydrogenation of enantiomerically pure phenylalanine isomers (L- or D-phenylalanine) using appropriate catalysts and conditions can yield the corresponding L- or D-cyclohexylalanine with high stereochemical integrity. nih.govcore.ac.ukresearchgate.net Enzymatic methods, such as reductive amination of cyclohexylpyruvate using engineered amino acid dehydrogenases, have been shown to produce D-cyclohexylalanine with high enantiomeric excess. google.comsigmaaldrich.com Dynamic kinetic resolution approaches, often employing chiral catalysts, provide another avenue for the stereoselective synthesis of L-cyclohexylalanine. nih.gov
The synthesis of diastereomeric or enantiomeric analogues of this compound involves starting with the corresponding stereoisomer of Cyclohexylalanine and applying the standard Z-protection procedures. For example, if D-cyclohexylalanine is protected with the Z group, Z-D-Cha-OH is obtained. The existence of protected forms like Fmoc-D-Cha-OH nih.gov and Z-D-Cha-oh confirms the ability to synthesize protected enantiomers.
Furthermore, the synthesis of β-methylated cyclohexylalanine derivatives, which exist as diastereoisomers (erythro and threo), followed by Z-protection, would lead to diastereomeric analogues of this compound. The stereoselective synthesis of these β-methylated derivatives, often achieved by hydrogenation of the corresponding β-methylphenylalanines, is a crucial step in accessing these analogues. core.ac.uk
Controlling stereochemistry is paramount in the synthesis of amino acid derivatives like this compound, as the biological activity and physical properties of enantiomers and diastereomers can differ significantly.
Considerations of Green Chemistry Principles in this compound Synthetic Pathways
The principles of green chemistry aim to minimize the environmental impact of chemical synthesis by reducing waste, using less hazardous chemicals, employing renewable feedstocks, improving energy efficiency, and utilizing catalytic methods. researchgate.net Applying these principles to the synthesis of this compound and related amino acid derivatives is an ongoing area of research in organic chemistry.
Several aspects of the synthetic pathways to this compound can incorporate green chemistry principles. The synthesis of the Cyclohexylalanine core can benefit from greener approaches. For instance, biocatalytic methods for amino acid synthesis and resolution, such as enzymatic reductive amination or enzymatic resolution of racemic mixtures, offer environmentally friendly alternatives to traditional chemical methods, often operating under milder conditions and producing less hazardous byproducts. google.comsigmaaldrich.com The hydrogenation of phenylalanine, a common route to Cyclohexylalanine, can be made greener by using heterogeneous catalysts that are easily recoverable and reusable, and by optimizing reaction conditions to reduce energy consumption. researchgate.net
In the Z-protection step, exploring alternatives to benzyl chloroformate that are less toxic and corrosive, or developing catalytic methods for carbamate (B1207046) formation, aligns with green chemistry principles. The use of milder bases and solvents in the protection reaction can also contribute to a greener process.
For the deprotection of the Z group, catalytic hydrogenation is considered a relatively green method as it typically produces toluene (B28343) and carbon dioxide as byproducts, which are less hazardous than reagents used in acid-mediated deprotection. cymitquimica.com Developing more efficient catalysts and reaction conditions for hydrogenation can further enhance its sustainability.
Furthermore, the principles of atom economy, which aim to maximize the incorporation of all atoms from the starting materials into the final product, are relevant in optimizing the synthetic routes to this compound. Designing synthetic sequences with fewer steps and minimizing the use of protecting groups where possible can reduce waste generation.
Z Cha Oh As a Strategic Element in Peptide and Medicinal Chemistry
Applications of Z-Cha-OH as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves the stepwise assembly of a peptide chain while the C-terminal amino acid is anchored to an insoluble resin support. peptide.com This methodology allows for the use of excess reagents to drive reactions to completion and facilitates the purification of the growing peptide chain through simple filtration and washing steps. peptide.com Protected amino acids are crucial in SPPS to prevent unwanted side reactions and control the direction of synthesis. Z-protected amino acids, including this compound, can be utilized as building blocks in SPPS, although Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are more common Nα-protecting groups in standard SPPS strategies (Fmoc/tert-butyl and Boc/benzyl (B1604629), respectively). bachem.com
While Fmoc and Boc strategies are predominant, Z-protected amino acids like this compound can be incorporated, particularly in Boc/benzyl strategies where the Z group aligns with the acid-labile nature of the Boc group for Nα-deprotection and the benzyl-type side-chain protection, both typically removed under acidic conditions or by hydrogenolysis for Z. bachem.comslideshare.net The incorporation of this compound allows for the introduction of the cyclohexylalanine residue, influencing the peptide's conformation and hydrophobicity, which can be beneficial for membrane permeability or target binding. acs.orgnih.gov
Utility of this compound in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. This method is often preferred for the synthesis of shorter peptides or for the production of larger quantities of peptides compared to SPPS. bachem.com In solution-phase synthesis, Z-protected amino acids, including this compound, have been historically and continue to be used as Nα-protected building blocks. bachem.comresearchgate.netrsc.org
The Z-protecting group's stability under various reaction conditions commonly employed in solution-phase couplings, such as those involving carbodiimides (e.g., DCC or DIC), activated esters, or phosphonium/aminium reagents, makes this compound suitable for this approach. slideshare.netpeptide.com The coupling of Z-protected amino acids with the C-terminus of a growing peptide chain in solution allows for the formation of peptide bonds with controlled stereochemistry and minimized epimerization, particularly when appropriate coupling reagents and conditions are employed. researchgate.net Recent advancements in solution-phase peptide synthesis have explored the use of reagents like propylphosphonic anhydride (B1165640) (T3P) with Z-protected amino acids, demonstrating efficient and rapid amide bond formation with low epimerization. researchgate.netrsc.org
Rational Design and Chemical Synthesis of Peptidomimetics Incorporating Cyclohexylalanine Residues
Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced metabolic stability, bioavailability, and target selectivity. The rational design of peptidomimetics involves modifying the peptide backbone, side chains, or incorporating non-natural amino acids to achieve desired pharmacological profiles. Cyclohexylalanine (Cha) is a non-proteinogenic amino acid frequently incorporated into peptidomimetics due to its bulky, hydrophobic cyclohexyl side chain. acs.orgnih.govplos.org
The incorporation of cyclohexylalanine residues, often introduced using protected forms like this compound during synthesis, can significantly influence the conformation of the peptidomimetic, favoring certain secondary structures or providing favorable interactions with target proteins, particularly in hydrophobic binding pockets. acs.orgnih.gov The chemical synthesis of peptidomimetics containing cyclohexylalanine residues can be achieved through both solid-phase and solution-phase strategies, utilizing protected building blocks such as this compound. The choice of synthetic route depends on the complexity and size of the target peptidomimetic. The Z-protecting group on Cha-OH allows for its controlled incorporation into the growing mimetic structure.
Research findings highlight the utility of cyclohexylalanine in designing peptidomimetics with improved properties. For instance, cyclohexylalanine has been used as a substitute for leucine (B10760876) in the development of peptidomimetic ligands targeting protease-activated receptor-2 (PAR2), influencing their potency and selectivity. plos.org The hydrophobic nature of Cha residues can also enhance cell permeability, a crucial factor for peptidomimetics targeting intracellular proteins. acs.orgnih.gov
Incorporation of this compound Derivatives into Macrocyclic Compound Frameworks for Drug Discovery
Macrocyclic compounds, characterized by a ring structure typically containing 12 or more atoms, have gained increasing attention in drug discovery. drugtargetreview.comnih.gov They offer unique advantages, including the ability to bind to challenging targets like protein-protein interfaces, improved rigidity compared to linear peptides, and potentially enhanced cell permeability. drugtargetreview.comnih.govmdpi.comresearchgate.net The synthesis of macrocycles often involves the cyclization of linear precursors, which can be peptides or peptidomimetics.
The design of macrocyclic frameworks incorporating non-natural amino acids like cyclohexylalanine is a key aspect of exploring novel chemical space for drug discovery. mdpi.comchimia.ch Synthetic methodologies, including modular assembly and multicomponent reactions, are being developed to create diverse libraries of macrocyclic compounds. mdpi.comchimia.ch The controlled introduction of residues like cyclohexylalanine using protected forms such as this compound allows for the fine-tuning of the macrocycle's properties to optimize target binding and pharmacokinetic profiles.
Methodologies for Selective Z-Group Deprotection in Multi-Functionalized Molecular Systems
The Z (benzyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis, including peptide chemistry. Its removal is typically achieved through catalytic hydrogenation, commonly using palladium on carbon (Pd/C) under a hydrogen atmosphere. bachem.comslideshare.netpeptide.com This method cleaves the benzyloxycarbonyl group, releasing the free amine.
In multi-functionalized molecular systems, particularly complex peptides or peptidomimetics containing other protecting groups or sensitive functionalities, selective deprotection of the Z group is crucial to avoid unwanted side reactions. The orthogonality of protecting groups, where each group can be removed under distinct conditions without affecting others, is a key principle in complex synthesis. peptide.comresearchgate.net The Z group is often considered orthogonal to tert-butyl-based protecting groups (removed by acid) and Fmoc (removed by base). bachem.compeptide.com
Biological and Biochemical Investigations of Z Cha Oh Derivatives
Enzyme Inhibition Studies of Cyclohexylalanine-Containing Compounds
Cyclohexylalanine (Cha), a synthetic amino acid analogue of phenylalanine, serves as a crucial component in the design of various bioactive peptides due to its unique structural and physicochemical properties. Its incorporation into peptide backbones can enhance metabolic stability, hydrophobicity, and conformational rigidity, which are desirable traits for developing potent enzyme inhibitors.
The design of direct thrombin inhibitors (DTIs) is a significant area of research for developing new anticoagulant agents. mdpi.com Thrombin is a serine protease that plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin. researchgate.net Small peptide-based inhibitors that can fit into the active site of thrombin have been a major focus of these efforts. The active site of thrombin features several key binding pockets, including the S1 specificity pocket, which accommodates the side chain of the P1 residue of the substrate, and two hydrophobic pockets, S2 and S3. mdpi.com
A common template for thrombin inhibitors is the tripeptide sequence D-Phe-Pro-Arg. mdpi.com In the development of novel inhibitors, the D-phenylalanine residue is often substituted with D-cyclohexylalanine (D-Cha) to enhance hydrophobicity and interaction with the S3 pocket. The general structure of these inhibitors is designed to mimic the natural substrate, allowing them to bind competitively to the enzyme's active site. researchgate.net
Research has focused on synthesizing a series of analogues based on the D-Cha-Pro scaffold, modifying the P1 and P1' positions to optimize potency and selectivity. researchgate.netnih.gov The P1 position is typically occupied by a basic amino acid like arginine (Arg) to interact with the negatively charged S1 pocket of thrombin. Modifications to the C-terminal residue (P1') and other parts of the peptide backbone have been systematically explored to understand their impact on inhibitory activity, measured by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor.
| Compound/Derivative | P1 Residue | P1' Modification | Thrombin Kᵢ (nM) | Rationale for Modification |
| Scaffold | D-Arg | -CONH₂ | 920 | Base peptide for comparison. researchgate.net |
| Analogue 1 | D-Arg | Gly-CONH₂ | 450 | Introduction of a small, flexible residue at P1'. |
| Analogue 2 | D-Arg | D-Thr-CONH₂ | 92 | Addition of a polar residue at P1' to explore hydrogen bonding. researchgate.net |
| Analogue 3 | D-Arg | L-Ile-CONH₂ | 1500 | Introduction of a bulkier, hydrophobic residue at P1'. researchgate.net |
| Analogue 4 | Homoarginine | -CONH₂ | 780 | Extension of the P1 side chain to optimize S1 pocket interaction. |
This table presents representative data based on structure-activity relationship studies of similar peptide inhibitors to illustrate the effects of structural modifications.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a permanent covalent bond. explorationpub.com Reversible inhibition is further classified into several types, primarily competitive, non-competitive, and uncompetitive.
Competitive Inhibition : In this modality, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. explorationpub.com The inhibitor is not acted upon by the enzyme but physically blocks the substrate from binding. explorationpub.com This type of inhibition can be overcome by increasing the substrate concentration. explorationpub.com The peptide derivatives of D-Cha-Pro-Arg function as competitive inhibitors of thrombin, as they are designed to bind to the same active site as fibrinogen. researchgate.net
Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. explorationpub.com This binding event causes a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency in converting substrate to product. explorationpub.com Unlike competitive inhibition, the inhibitor's effect cannot be overcome by increasing the substrate concentration. explorationpub.com
Irreversible Inhibition : This form of inhibition occurs when the inhibitor binds covalently to the enzyme, permanently inactivating it. explorationpub.com The inhibitor-enzyme bond is typically very strong, and the enzyme's activity cannot be restored. explorationpub.com Irreversible inhibitors often contain reactive functional groups that form a stable complex with an amino acid residue in the active site. explorationpub.com
Structure-Activity Relationship (SAR) analysis is a critical component of drug design that links the chemical structure of a molecule to its biological activity. nih.gov For cyclohexylalanine-containing thrombin inhibitors, SAR studies have provided valuable insights into optimizing their potency and selectivity.
The binding of D-Cha-Pro-Arg type inhibitors involves interactions with three key sites on the thrombin enzyme: the S1 specific pocket, the proximal S2 pocket, and the distal S3 hydrophobic pocket. mdpi.com
P3 Position (D-Cha) : The cyclohexyl group of D-Cha is designed to fit into the hydrophobic S3 "distal" pocket. The increased hydrophobicity of cyclohexylalanine compared to phenylalanine often leads to improved binding affinity.
P2 Position (Pro) : The proline residue provides a rigid turn in the peptide backbone, which correctly orients the P1 and P3 residues for optimal interaction with the S1 and S3 pockets of thrombin.
P1 Position (D-Arg) : A basic residue like D-Arginine is essential for high potency, as its positively charged guanidino group forms a strong salt bridge with the negatively charged Asp189 residue at the bottom of the S1 specificity pocket. researchgate.net Using the D-isomer of arginine can also confer resistance to proteolytic degradation by thrombin itself. nih.gov
P1' Position : Modifications at the P1' position, which extends into the solvent-exposed region of the active site, have a significant impact on activity. SAR studies have shown that small, polar amino acids like threonine or cysteine at this position can enhance inhibitory potency, whereas bulkier hydrophobic residues like isoleucine may be less favorable. researchgate.net This suggests that the P1' residue's size and ability to form hydrogen bonds are key determinants of affinity. researchgate.netnih.gov
These SAR findings allow medicinal chemists to rationally design new analogues with improved inhibitory profiles by making targeted structural modifications. nih.gov
Exploration of Diverse Biological Activities for Z-Cha-OH Analogues
Beyond enzyme inhibition, peptide analogues incorporating cyclohexylalanine are investigated for a range of other biological functions. The unique properties of Cha can be leveraged to develop peptides with antimicrobial or anticancer potential. uq.edu.au
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and unique membrane-targeting mechanism, which may reduce the likelihood of resistance development. uq.edu.aumdpi.com The assessment of the antimicrobial properties of novel peptide analogues, including those containing this compound, involves screening against a panel of pathogenic microorganisms.
The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. frontiersin.org These assays are typically performed against representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). nih.gov The inclusion of cyclohexylalanine can enhance the hydrophobicity of a peptide, which is often correlated with its ability to interact with and disrupt microbial cell membranes. frontiersin.org
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |
| Analogue A | 16 | 32 | >64 |
| Analogue B | 8 | 16 | 32 |
| Analogue C | 4 | 8 | 16 |
| Analogue D | 32 | >64 | >64 |
This table shows representative MIC values for hypothetical this compound analogues against common microbial strains, illustrating a range of potential activities.
Certain peptides have been shown to exhibit anticancer or cytotoxic activities, making them an area of interest in oncology research. uq.edu.au Analogues containing cyclohexylalanine can be evaluated for their potential to inhibit the growth of cancer cells. nih.gov The assessment of cytotoxic effects is conducted using various cancer cell lines, such as those derived from human colon cancer (HCT116), cervical cancer (HeLa, Ca Ski), or neuroblastoma (SH-SY5Y). explorationpub.comnih.govnih.gov
The efficacy of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. explorationpub.com A lower IC₅₀ value indicates greater cytotoxic potency. For example, studies on peptides containing cyclohexylalanine have demonstrated cytotoxicity against neuroblastoma cell lines. nih.gov Similarly, platinum complexes with cyclohexylglycine ligands have been tested against human colon cancer cell lines, showing moderate inhibitory effects. nih.gov
| Compound | HCT116 (Colon) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | SH-SY5Y (Neuroblastoma) IC₅₀ (µM) |
| Analogue X | 35.5 | 47.6 | 25.0 |
| Analogue Y | 51.3 | >100 | 48.2 |
| Analogue Z | 15.8 | 22.1 | 11.5 |
This table presents representative IC₅₀ values based on published data for analogous compounds, demonstrating how the cytotoxic potential of this compound derivatives would be evaluated across different cancer cell lines. explorationpub.comnih.govnih.gov
Investigation of Anti-inflammatory and Other Pharmacological Potentials
Derivatives of this compound are subjects of investigation for a range of pharmacological activities, with a significant focus on their anti-inflammatory potential. Research into analogous heterocyclic compounds, such as those containing benzimidazole (B57391) or chromone (B188151) cores, has revealed a broad spectrum of biological actions, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govnih.gov The therapeutic utility of such compounds often stems from their ability to modulate the body's inflammatory response. nih.gov
The anti-inflammatory effects of various molecular structures are frequently evaluated by their capacity to inhibit the production of pro-inflammatory mediators. rsc.org For instance, in studies involving macrophage cell lines stimulated by lipopolysaccharide (LPS), a common method to induce an inflammatory response, researchers measure the inhibition of substances like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.orgrsc.org A series of synthesized amide compounds incorporating chromones as the parent nucleus were evaluated for their ability to inhibit NO production, with some derivatives showing more potent activity than the standard anti-inflammatory drug ibuprofen. nih.gov Similarly, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were effective at inhibiting LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org
The structural features of these molecules play a critical role in their activity. Structure-activity relationship (SAR) studies on chromone derivatives have indicated that the presence of electron-withdrawing groups at specific positions can enhance anti-inflammatory activity. nih.gov For other classes of compounds, molecular hybridization—combining different pharmacologically active moieties—is a strategy employed to enhance desired effects and minimize side effects. rsc.org The diverse pharmacological potential of compounds structurally related to this compound derivatives underscores the importance of continued investigation into their therapeutic applications. nih.govnih.gov
Table 1: Representative Anti-inflammatory Activity of Heterocyclic Compound Derivatives This table presents illustrative data on the inhibition of Nitric Oxide (NO) production by various compound series, demonstrating a common method for assessing anti-inflammatory potential.
| Compound Series | Key Structural Feature | Target Cell Line | Positive Control | Example Inhibitory Concentration (EC₅₀) |
|---|---|---|---|---|
| Chromone Amides nih.gov | Chromone nucleus with amide group | RAW264.7 | Ibuprofen | 5.33 ± 0.57 μM |
| Morpholinopyrimidines rsc.org | Morpholinopyrimidine scaffold | RAW264.7 | LPS-stimulated | Active at non-cytotoxic concentrations |
Biochemical Pathway Modulation and Molecular Interactions
Impact of this compound Derived Structures on Key Cellular Processes
The introduction of exogenous chemical compounds can significantly impact a variety of key cellular processes by acting as chemical stressors. mdpi.com These interactions can disrupt cellular homeostasis and trigger a range of responses, from adaptive mechanisms to pathological conditions. mdpi.com For instance, chemical stressors can induce oxidative stress, lead to protein misfolding, and necessitate metabolic reprogramming within the cell. mdpi.com
At a molecular level, the functional groups of a compound are critical. The 2'-hydroxyl (2'-OH) group in RNA, for example, has been utilized as a chemical handle to probe RNA structure and control its function within living cells. nih.gov Acylation of this group can lead to a loss of biological function, demonstrating how targeted chemical modification can regulate cellular processes. nih.gov While not directly studying this compound, this research highlights a fundamental principle: the specific chemical structures of derivatives can interact with and modulate the function of essential biological polymers, thereby influencing cellular pathways. nih.gov
The cellular stress response involves sophisticated mechanisms to counteract disturbances. mdpi.com However, high levels of chemical stress can overwhelm these systems, leading to cellular dysfunction. mdpi.com For example, certain chemicals can alter metabolic pathways, activate detoxification processes, and change gene expression. mdpi.com Understanding how this compound derived structures might interact with and influence these fundamental cellular activities is a key area of biochemical investigation.
Analysis of Binding Interactions with Biological Macromolecules and Receptors
The pharmacological effect of a compound is fundamentally linked to its binding interaction with biological macromolecules, such as proteins and nucleic acids, and specific receptors. unina.itnih.gov These interactions are governed by a variety of noncovalent forces, the understanding of which is crucial for rational drug design. unina.itresearchgate.net The stability of the drug-receptor complex, and thus the drug's affinity, is a measure of the strength of these interactions. unina.it
The primary types of noncovalent interactions include electrostatic interactions (charge-charge, charge-dipole, dipole-dipole), hydrogen bonds, and van der Waals forces. unina.itresearchgate.net
Electrostatic Interactions : These are long-range forces that can help guide a ligand to its receptor's binding site. unina.it
Hydrogen Bonds : These are highly directional, short-range interactions that contribute significantly to the specificity of molecular recognition. unina.itresearchgate.net They typically occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom. unina.it
Van der Waals Forces : These are universal, short-range attractive forces that occur between all atoms and are crucial for the close packing of molecules in a binding site. researchgate.net
Hydrophobic Interactions : These interactions are significant for non-polar molecules in an aqueous environment and often dominate the binding between proteins and their ligands. researchgate.net
A more subtle but important interaction is the CH-π hydrogen bond, a weak molecular force between a soft acid C-H group and a soft base π-electron system (like an aromatic ring). researchgate.netnih.gov This type of bond plays a functional role in defining the conformation and stability of three-dimensional biological structures and in molecular recognition events. nih.gov The specific functional groups on a this compound derivative would dictate the types and strengths of these interactions, determining its binding affinity and selectivity for different biological targets. unina.itresearchgate.net For example, sterol derivatives have been shown to bind to the orthosteric site of certain Cys-loop receptors, inducing conformational changes. nih.gov
Table 2: Major Types of Noncovalent Drug-Receptor Interactions This table summarizes the key characteristics of the forces governing the binding of small molecules to biological macromolecules.
| Interaction Type | Description | Typical Bond Energy (kJ/mol) | Distance Dependence |
|---|---|---|---|
| Ionic (Charge-Charge) unina.it | Attraction between oppositely charged ions. | 20 - 40 | 1/r |
| Hydrogen Bond unina.itresearchgate.net | Directional interaction involving a hydrogen atom between two electronegative atoms. | 12 - 30 | Short-range, specific geometry |
| Dipole-Dipole unina.it | Interaction between polar molecules. | 4 - 8 | 1/r³ |
| Van der Waals (London) researchgate.net | Weak, universal attraction between transient dipoles. | 2 - 4 | 1/r⁶ |
Preclinical Research and Early Assessment of Therapeutic Prospects
Following initial biochemical and cellular investigations, promising derivatives of this compound would advance to the preclinical research stage. This phase is critical for the early assessment of a compound's therapeutic prospects before it can be considered for clinical development. The primary goal of preclinical research is to build a profile of a drug candidate's activity and efficacy in non-human systems.
This process often begins with further in vitro studies to confirm the mechanism of action and expands to include testing in animal models of disease. For example, in the development of novel castanospermine (B190763) analogs, which are polyhydroxylated indolizidines, extensive synthetic efforts were undertaken to create new structures for biological evaluation. acs.org These analogs were then assessed for their ability to inhibit specific enzymes, such as α- and β-glucosidase, which is relevant to their potential antiviral and other therapeutic activities. acs.org
The preclinical assessment aims to establish a preliminary efficacy profile, demonstrating that the compound can produce the desired therapeutic effect in a living organism. For anti-inflammatory drug candidates, this might involve using animal models of inflammation to show that the compound can reduce swelling, pain, or other inflammatory markers. This stage provides the essential evidence needed to justify moving a compound forward into human clinical trials. The synthesis of novel analogs and their subsequent biological evaluation are cornerstones of this early-stage drug discovery and development process. acs.org
Stereochemical Considerations in Z Cha Oh Research and Development
Intrinsic Chirality of the Cyclohexylalanine Moiety and its Enantiomeric Forms
Cyclohexylalanine (Cha) is an amino acid featuring a cyclohexyl group attached to the alanine (B10760859) backbone. This structure includes a chiral α-carbon atom, which is bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a cyclohexylmethyl group. Due to this chiral center, cyclohexylalanine exists as two enantiomers, the L-form and the D-form. qmul.ac.uk These are non-superimposable mirror images of each other. The designation of L or D refers to the absolute configuration at the α-carbon, related to the configuration of L- or D-serine or glyceraldehyde. qmul.ac.uk The prefix ξ (Greek xi) can be used to indicate an unknown configuration at a chiral center. qmul.ac.uk
Influence of Stereoisomerism on Biological Activity, Selectivity, and Efficacy of Derivatives
The stereochemistry of amino acids and their derivatives, including those of cyclohexylalanine like Z-Cha-OH, significantly influences their interactions with biological systems. cymitquimica.comcymitquimica.comresearchgate.net The specific three-dimensional arrangement of atoms in an enantiomer can dictate its binding affinity to receptors or enzymes, its metabolic fate, and ultimately, its biological activity, selectivity, and efficacy. cymitquimica.comcymitquimica.comresearchgate.netmdpi.comnih.gov For many chiral pharmaceutical agents, the different enantiomers can exhibit vastly different pharmacological profiles, with one enantiomer being therapeutically active while the other may be inactive, less active, or even possess undesirable side effects. mdpi.com For instance, studies on peptides incorporating cyclohexylalanine have shown that stereochemistry is a crucial factor for opioid receptor selectivity and functional bioactivity. researchgate.net The incorporation of cyclohexylalanine in different stereochemical forms within peptide analogues has been shown to dramatically increase antibiotic activity in some cases. acs.org
Strategies for Achieving and Controlling Stereoselectivity in this compound Derivative Synthesis
Achieving and controlling stereoselectivity is a critical aspect in the synthesis of this compound derivatives to ensure the production of the desired enantiomer or diastereomer. Synthetic routes for chiral compounds often lead to mixtures of stereoisomers, necessitating the development of methods for either stereoselective synthesis or subsequent separation. mdpi.com Strategies for stereoselective synthesis can involve the use of chiral catalysts, chiral auxiliaries, or enzymatic methods that favor the formation of one stereoisomer over others. nih.gov For instance, biocatalytic processes utilizing microorganisms or enzymes are increasingly employed for the enantioselective synthesis of chiral amino acids and unnatural amino acids. nih.gov While the provided text does not detail specific synthetic strategies for this compound itself, general approaches for stereoselective synthesis of chiral molecules, such as Prins cyclization-mediated reactions, highlight the complexity and specific conditions required to control stereochemistry during bond formation. beilstein-journals.orgresearchgate.netnih.govmdpi.comrsc.org
Advanced Methodologies for Stereochemical Configuration Assignment and Purity Determination
Accurate determination of the stereochemical configuration and purity of this compound and its derivatives is essential for research, development, and quality control. Various advanced methodologies are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing stereoisomers, particularly when coupled with chiral stationary phases (CSPs) or after derivatization with chiral reagents. mdpi.commdpi.comrsc.orgnih.govmdpi.com Marfey's method, which involves derivatization of amino acids with a chiral reagent followed by HPLC analysis, is a common technique for assigning the stereochemistry of amino acids. rsc.orgnih.govmdpi.com Advanced Marfey's methods and LC-MS techniques further enhance the ability to determine absolute configurations. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical assignment, often used in conjunction with chiral derivatizing agents or chiral shift reagents to differentiate between enantiomers and diastereomers. rsc.orgresearchgate.net Two-dimensional NMR techniques can also be used to determine the configurations of stereocenters. nih.gov These methodologies are crucial for verifying the stereoisomeric purity of synthetic products and for the structural elucidation of compounds containing chiral centers. mdpi.com
Analytical Methodologies for Characterization and Quantitative Analysis of Z Cha Oh
Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, High-Resolution Mass Spectrometry)
Spectroscopic methods are fundamental for confirming the chemical structure of Z-Cha-OH. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, allowing for the verification of the connectivity and functional groups. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound, such as the carbonyl stretch from the carboxylic acid and the carbamate (B1207046) group, and the N-H stretch. UV-Vis spectroscopy can be applied if the molecule contains chromophores that absorb in the UV-Vis region, such as the benzyl (B1604629) group in the benzyloxycarbonyl moiety. High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of this compound, which helps to confirm its molecular formula and assess purity by detecting impurities with different masses glbiochem.com. Techniques like LC-MS/ESI are specifically mentioned for the analysis of peptides and related compounds, which would include protected amino acids like this compound glbiochem.comfuturechem.shophumeau.com.
Chromatographic Separation Methods for Purity Assessment and Isolation (HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantitative analysis of this compound, allowing for the determination of its purity level and the identification of impurities glbiochem.comnih.gov. Different HPLC methods, utilizing various stationary phases and mobile phases, can be developed to achieve optimal separation. Gas Chromatography (GC) may also be applicable for this compound or its volatile derivatives, although HPLC is generally more common for less volatile and thermally labile compounds like protected amino acids. Thin-Layer Chromatography (TLC) is another simple and effective chromatographic technique often used for monitoring reactions and assessing the purity of this compound on a qualitative or semi-quantitative basis glbiochem.com.
Advanced Structural Characterization (e.g., X-ray Crystallography for this compound derivatives)
While direct X-ray crystallography data for this compound itself was not explicitly found in the search results, X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds at the atomic level glbiochem.comcenmed.comnih.gov. This method can be applied to this compound if suitable crystals can be obtained, or more commonly, to its derivatives or intermediates in which this compound is incorporated. Analysis of the crystal structure provides precise bond lengths, bond angles, and confirmation, offering irrefutable proof of the molecular structure and stereochemistry.
Bioanalytical Techniques for In Vitro and In Vivo Studies of this compound Metabolites and Derivatives
Bioanalytical techniques are employed to study the behavior of this compound, its metabolites, and derivatives in biological systems, both in vitro and in vivo. These techniques often involve sample preparation steps to extract the analytes from complex biological matrices (e.g., plasma, urine, tissue) followed by sensitive and selective detection methods. LC-MS and LC-MS/MS are commonly used bioanalytical techniques that provide the necessary sensitivity and specificity to identify and quantify this compound and its related compounds in biological samples glbiochem.comfuturechem.shophumeau.com. These methods are crucial for pharmacokinetic and metabolism studies, helping to understand how this compound is absorbed, distributed, metabolized, and excreted. Studies involving this compound derivatives, such as those incorporated into peptides or other bioactive molecules, would similarly utilize bioanalytical approaches to evaluate their stability, metabolism, and distribution in biological contexts labsolu.ca.
Future Directions and Emerging Research Avenues for Z Cha Oh
Development of Novel and Sustainable Synthetic Strategies for Z-Cha-OH Production
Future research in the synthesis of this compound is likely to focus on developing methods that are both novel and sustainable. This includes exploring alternative reaction pathways, utilizing greener solvents, and potentially employing biocatalytic approaches to reduce environmental impact and improve efficiency. The broader field of chemical synthesis is actively pursuing sustainable methods, such as those for producing N-heterocycles from biomass-derived carbohydrates, which aim to reduce CO2 footprints compared to traditional petroleum-based routes. nso-journal.orgenergy.gov Techniques like novel impregnation methods for synthesizing materials with specific structures, such as Cu-CHA zeolites, demonstrate the potential for simplified preparations and precise control over product characteristics. nih.gov Similarly, research into optimizing synthesis conditions, including temperature and reactant ratios, has been shown to influence the resulting material properties and can lead to the formation of desired structures. acs.orgrsc.org The development of template-free synthesis methods for materials with increased purity and desired properties also highlights a move towards more sustainable and efficient production processes. mdpi.com These advancements in general synthesis methodologies could inform the development of more sustainable and efficient routes for this compound production. Sustainable production principles emphasize the efficient use of resources, minimal waste generation, and reduced emissions. mdpi.com Research in this area often involves analyzing and optimizing processes to reduce their environmental impact and improve economic viability. nso-journal.orgresearchgate.net
Integration of this compound into Advanced Bioconjugation and Drug Delivery Systems
The integration of this compound into advanced bioconjugation and drug delivery systems represents a significant area for future exploration. Bioconjugation, the process of creating a stable covalent link between two molecules, is a common method to combine the properties of small molecules with larger biomolecules like proteins or antibodies. susupport.combionordika.fi This technique is widely used in the development of targeted therapies, such as antibody-drug conjugates (ADCs), where a potent therapeutic agent is linked to an antibody to selectively deliver the drug to target cells. susupport.combionordika.fi Liposomes are another type of delivery system that can be modified through bioconjugation to achieve targeted delivery to specific cell types or tissues. mdpi.com Research in bioconjugation strategies for liposome-mediated drug delivery is ongoing, exploring various methods for drug incorporation and controlled release. mdpi.com The principles of bioconjugation involve exploiting reactive functional groups to form stable linkages. susupport.combionordika.fi The properties of this compound could be leveraged for conjugation to various biomolecules or incorporation into delivery vehicles, potentially enhancing the targeting, efficacy, or pharmacokinetic profile of this compound based therapeutics. Enzymatic bioconjugation is also an emerging area, offering exquisite selectivity for modifying macromolecules. nih.gov Future work could investigate suitable bioconjugation strategies for this compound, exploring different linkers and conjugation techniques to create novel bioconjugates or drug delivery systems.
Application of Computational Chemistry and Molecular Dynamics Simulations in this compound Derivative Design and Optimization
Computational chemistry and molecular dynamics simulations are powerful tools that can be applied to the design and optimization of this compound derivatives. These methods allow researchers to study the structure, properties, and interactions of molecules at an atomic level. Quantum mechanical methods, such as density functional theory (DFT), can handle calculations for systems containing hundreds of atoms, providing insights into electronic structure and reactivity. acs.org Classical molecular dynamics simulations can be applied to larger systems, enabling the study of molecular motion and interactions over time. acs.orgresearchgate.netacs.org These computational approaches can be used to predict various properties of this compound and its potential derivatives, such as their preferred conformations, binding affinities to target molecules, and stability in different environments. Molecular docking simulations, for instance, are used to predict the binding orientation and strength of a small molecule to a protein target. dergipark.org.trfrontiersin.orgresearchgate.net Molecular dynamics simulations can further assess the stability of these complexes over time. dergipark.org.tr By using computational methods, researchers can virtually screen and design novel this compound derivatives with desired characteristics before synthesizing them in the laboratory, potentially accelerating the discovery and optimization process. Hybrid quantum/classical molecular dynamics simulations are also used to study complex biological processes, such as enzymatic reactions, by combining the accuracy of quantum mechanics for the reactive site with the efficiency of classical mechanics for the rest of the system. nih.govresearchgate.net
Expansion of the Pharmacological Spectrum and Target Identification for this compound Based Therapeutics
Expanding the known pharmacological spectrum of this compound and identifying its biological targets are crucial steps for developing this compound based therapeutics. Identifying drug targets is a critical process in drug discovery, aiming to understand the specific molecules within a living organism that a drug interacts with to produce its effects. plos.orgwikipedia.org While some drugs are discovered through target-based approaches, starting with a known target and searching for compounds that interact with it, phenotypic screening identifies compounds with desired biological effects first, requiring subsequent target identification. researchgate.netwikipedia.org Various methods exist for target identification, including direct biochemical methods, genetic interactions, and computational inference. researchgate.net Computational approaches, such as reverse screening or in silico target fishing, can be used to predict potential targets for a given compound by analyzing its structure and comparing it to databases of known ligands and protein structures. frontiersin.org These methods can help uncover both intended and unintended targets, providing insights into a compound's mechanism of action and potential off-target effects. frontiersin.org By applying these target identification strategies, researchers can explore the interactions of this compound and its derivatives with a wide range of biological molecules, potentially revealing new therapeutic applications beyond any currently known activities. Network-based approaches are also being developed to integrate pharmacological and genomic data for genome-wide identification of drug targets. plos.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Z-Cha-OH, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors and intermediates, referencing databases like Reaxys or SciFinder for known protocols . Optimize reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DOE) to minimize side products. Characterize intermediates via LC-MS or NMR at each step to verify purity and identity . Track reaction kinetics to identify rate-limiting steps.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Combine H/C NMR to confirm functional groups and stereochemistry. Use High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray diffraction provides definitive structural confirmation. FT-IR can monitor reactive groups (e.g., -OH, -COOH) during synthesis . Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift predictions) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature gradients). Monitor degradation via HPLC-UV or UPLC-MS at fixed intervals. Use Arrhenius modeling to extrapolate shelf-life under standard conditions . Compare degradation products against known impurity profiles .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Perform meta-analysis of literature data to identify confounding variables (e.g., assay type, cell lines, purity thresholds). Replicate key studies under standardized conditions, including positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability . Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) .
Q. How can mechanistic studies elucidate this compound’s role in catalytic or biological systems?
- Methodological Answer : Employ isotopic labeling (e.g., O or H) to track reaction pathways in catalytic cycles. For biological targets, use CRISPR-Cas9 knockout models to confirm specificity. Combine stopped-flow kinetics with molecular docking simulations to map binding interactions . Publish raw kinetic datasets in FAIR-compliant repositories for transparency .
Q. What computational frameworks best predict this compound’s interactions with complex matrices (e.g., polymers, proteins)?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for organometallic systems (e.g., CHARMM or AMBER). Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity measurements . Cross-reference with cheminformatics tools (e.g., RDKit) to screen for off-target interactions .
Q. How should researchers design multidisciplinary studies to explore this compound’s applications in energy storage or drug delivery?
- Methodological Answer : Formulate a PICO framework:
- Population : Target system (e.g., lithium-ion batteries, tumor microenvironments).
- Intervention : this compound as a dopant or carrier.
- Comparison : Benchmark against existing materials (e.g., graphene oxide).
- Outcome : Metrics like conductivity or drug release efficiency .
- Use Failure Mode and Effects Analysis (FMEA) to prioritize experimental risks (e.g., toxicity, scalability) .
Data Management and Reproducibility
Q. What protocols ensure reproducibility of this compound’s synthesis and characterization?
- Methodological Answer : Document all procedures using electronic lab notebooks (ELNs) with version control. Share detailed Supplemental Information (SI) files, including raw spectra, chromatograms, and crystallographic data (CIF files) . Adhere to IUPAC nomenclature and report uncertainties (e.g., ±SD for triplicate measurements) .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
